molecular formula C9H8ClFO3S B3199864 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride CAS No. 1017172-18-7

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride

Cat. No.: B3199864
CAS No.: 1017172-18-7
M. Wt: 250.67 g/mol
InChI Key: CIFBVOHRPPJOOZ-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride is an organic compound with the molecular formula C9H8ClFO3S. It is a derivative of propanoyl chloride, where the propanoyl group is substituted with a 4-fluorophenylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biology: It is used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, opening new horizons for the synthesis of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and propanoic acid.

    Reaction: The 4-fluorobenzenesulfonyl chloride is reacted with propanoic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the desired product.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: It can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid and sulfonyl fluoride.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reactions.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)sulfonyl)propanoyl chloride
  • 3-((4-Bromophenyl)sulfonyl)propanoyl chloride
  • 3-((4-Methylphenyl)sulfonyl)propanoyl chloride

Uniqueness

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride is unique due to the presence of the fluorine atom, which can influence the reactivity and properties of the compound. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it useful in various applications where these properties are desirable.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3S/c10-9(12)5-6-15(13,14)8-3-1-7(11)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBVOHRPPJOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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